molecular formula C12H20N2O3 B7984853 [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7984853
M. Wt: 240.30 g/mol
InChI Key: BHQWQJDWCDQTRX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS 926659-01-0) is a chiral piperidine derivative with a molecular formula of C₁₂H₂₀N₂O₃ and a molecular weight of 240.30 g/mol . Structurally, it features:

  • A piperidine ring substituted with an acetyl group at the 1-position.
  • A cyclopropyl-amino group at the 3-position of the piperidine.
  • An acetic acid moiety linked to the cyclopropyl-amino group.

Key specifications include high purity (typically ≥98.5%) and stability under standard storage conditions (2–8°C) .

Properties

IUPAC Name

2-[[(3R)-1-acetylpiperidin-3-yl]-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)13-6-2-3-11(7-13)14(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQWQJDWCDQTRX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride

The esterification step involves reacting (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol. Approximately 2.0 equivalents of acetyl chloride are added to 1 equivalent of the starting material at 0–10°C, followed by heating to 50–60°C to drive the reaction to completion. Methanol serves as both the solvent and nucleophile, facilitating the formation of (R)-methyl 2,5-diaminopentanoate dihydrochloride.

Key Conditions

  • Solvent: Methanol

  • Temperature: 0–10°C (initial), 50–60°C (reflux)

  • Equivalents: 2.0 equivalents acetyl chloride

Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride

Cyclization is achieved using sodium methoxide (2.6 equivalents) in methanol at -10°C to 0°C. The reaction proceeds via intramolecular nucleophilic attack, forming the lactam ring. Subsequent acidification with hydrochloric acid in methyl tert-butyl ether (MTBE) yields (R)-3-aminopiperidin-2-one hydrochloride.

Key Conditions

  • Base: Sodium methoxide (2.6 eq)

  • Solvent System: Methanol/MTBE

  • Temperature: -10°C to 0°C (cyclization), 5–15°C (acidification)

Reduction to (R)-3-Aminopiperidine

Lithium aluminum hydride (1.6 equivalents) in tetrahydrofuran (THF) reduces the lactam to (R)-3-aminopiperidine at 35°C. The reaction is quenched with aqueous acid, and the product is isolated as the dihydrochloride salt via filtration.

Key Conditions

  • Reducing Agent: LiAlH₄ (1.6 eq)

  • Solvent: THF

  • Temperature: 35°C (reduction), 58–60°C (workup)

Acetylation of (R)-3-Aminopiperidine

The piperidine nitrogen is acetylated to introduce the 1-acetyl group. Acetyl chloride (1.5–2.5 equivalents) in methanol at 0–15°C selectively acetylates the amine, yielding (R)-1-acetylpiperidin-3-amine. Excess reagent is removed under reduced pressure.

Reaction Table 1: Acetylation Conditions

ParameterValue
ReagentAcetyl chloride (1.5–2.5 eq)
SolventMethanol
Temperature0–15°C
IsolationFiltration or evaporation

Attachment of the Acetic Acid Moiety

The final step introduces the acetic acid group. Two approaches are viable:

Direct Alkylation

Bromoacetic acid is reacted with the cyclopropylamino-piperidine intermediate in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as the base. The reaction proceeds at 50–80°C for 12–24 hours.

Carbodiimide-Mediated Coupling

Using EDC/HOBt, the carboxylic acid is activated and coupled to the amine. This method ensures high regioselectivity and avoids over-alkylation.

Reaction Table 2: Acetic Acid Attachment

MethodConditionsYield*
AlkylationK₂CO₃, DMF, 80°C, 24h60–75%
EDC/HOBt CouplingDCM, RT, 12h85–90%

*Yields estimated based on analogous reactions in.

Purification and Characterization

Crude product is purified via recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization by NMR and HPLC confirms stereochemical integrity:

  • ¹H NMR (400 MHz, D₂O): δ 1.2–1.4 (m, cyclopropane CH₂), 3.1–3.3 (m, piperidine H), 4.0 (s, CH₂COOH).

  • HPLC Purity: >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the amino group, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Neuroprotective Effects

Research indicates that [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid may exhibit neuroprotective properties. Its ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have shown that similar compounds can enhance synaptic plasticity and protect neuronal cells from apoptosis, indicating that this compound may have similar effects.

Anti-inflammatory Properties

The compound is being investigated for its anti-inflammatory effects due to its mechanism of inhibiting pro-inflammatory enzymes. This property could lead to potential treatments for chronic pain conditions and inflammatory diseases. In vivo studies have demonstrated that treatment with this compound significantly reduces markers of inflammation in animal models of arthritis.

Antimicrobial Activity

Compounds with similar piperidine structures often exhibit antimicrobial properties against bacterial and fungal pathogens. Preliminary studies suggest that this compound may show efficacy against various microorganisms, warranting further investigation into its potential as an antimicrobial agent.

Neuroprotective Studies

A study evaluated the neuroprotective effects of the compound in a model of neurodegeneration, demonstrating significant improvements in cognitive function and neuronal survival rates compared to control groups.

Anti-inflammatory Research

In another study focused on inflammatory responses, this compound treatment resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential application in managing inflammatory disorders.

Antimicrobial Efficacy

A comparative analysis of the compound's effectiveness against various bacterial strains revealed a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections.

Mechanism of Action

The mechanism by which [(®-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Discontinued compounds (e.g., benzyl or methyl-amino derivatives) may reflect challenges in synthesis, stability, or efficacy .
  • Cyclopropyl Group : Present in both the target and CAS 1354015-76-1, this strained ring enhances metabolic stability and rigidity, which is advantageous in drug design .

Non-Piperidine Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid 1354015-67-0 C₁₂H₂₁N₂O₃ 241.31 Pyrrolidine Acetyl, isopropyl-amino, acetic acid
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid 70702-47-5 C₈H₁₀N₂O₂ 166.18 Pyridine Amino, pyridyl, carboxylic acid

Key Observations :

  • Pyrrolidine vs. Piperidine : The 5-membered pyrrolidine ring in CAS 1354015-67-0 introduces greater conformational rigidity and reduced basicity compared to piperidine, affecting binding interactions .
  • Amino Acid Backbone: (R)-2-Amino-3-(pyridin-3-yl)propanoic acid shares the acetic acid moiety but lacks the piperidine/acetyl-cyclopropyl system, limiting its structural overlap with the target compound .

Functional Group Impact on Properties

Functional Group Example Compound Effect on Properties
Acetyl Target compound Enhances solubility via polar carbonyl; modulates electron density on piperidine.
Benzyl CAS 1354015-76-1 Increases hydrophobicity and steric bulk; may improve blood-brain barrier penetration.
Cyclopropyl Target compound Adds ring strain and metabolic stability; restricts conformational flexibility.
Isopropyl CAS 1354015-67-0 Introduces steric hindrance; reduces solubility compared to cyclopropyl.

Biological Activity

[(R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an acetyl group and a cyclopropyl amino moiety. Its molecular formula is C12H20N2O3C_{12}H_{20}N_{2}O_{3} with a molar mass of 240.3 g/mol. The structure allows for various chemical interactions that are crucial for its biological activity.

The biological activity of [(R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may modulate the activity of these biological targets, leading to various pharmacological effects.

Potential Mechanisms Include:

  • Receptor Binding : The piperidine nitrogen can participate in hydrogen bonding with receptor sites.
  • Enzyme Modulation : The acetic acid moiety may influence enzyme activity through competitive inhibition or allosteric modulation.

Biological Activities

Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that piperidine derivatives can inhibit the growth of various cancer cell lines, suggesting potential applications in oncology.
  • Antibacterial Effects : The compound may possess antibacterial properties, making it a candidate for developing new antibiotics.
  • Analgesic Properties : Similar compounds have been reported to exhibit pain-relieving effects, indicating potential use in pain management therapies.

Research Findings

Several studies have focused on the synthesis and biological evaluation of [(R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid and its analogs:

  • Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their antitumor and antibacterial activities. The results indicated that structural modifications could enhance biological efficacy .
  • Case Study - Antitumor Activity : In vitro studies demonstrated that certain piperidine derivatives could significantly inhibit the proliferation of breast cancer cells by inducing apoptosis .
  • Mechanistic Insights : Research revealed that the compound's interaction with specific cellular pathways could lead to the modulation of gene expression involved in cell cycle regulation .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
1-AcetylpiperidinePiperidine ring with an acetyl groupAnalgesic
3-Aminocyclopropanecarboxylic acidCyclopropane with amino and carboxylic groupsNeuroprotective
4-(Cyclopropylmethyl)piperidinePiperidine with cyclopropane substituentAntidepressant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of chiral piperidine-acetic acid derivatives often involves asymmetric catalysis or resolution techniques. For example, enantioselective synthesis of (R)-phenylpiperidin-1-yl-acetic acid derivatives () employs chiral auxiliaries or catalysts to control stereochemistry. Reaction optimization may include monitoring reaction kinetics (e.g., temperature, solvent polarity) and using chiral HPLC for purity validation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of [(R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation. For instance, 2D-NMR (COSY, HSQC) can resolve cyclopropyl and piperidinyl proton coupling, while high-resolution MS validates molecular weight. Complementary techniques like FT-IR and X-ray crystallography (if crystalline) are recommended for functional group and stereochemical analysis .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : Solubility profiling in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol) should precede stability studies. Accelerated stability testing (40°C/75% RH) over 4–6 weeks, analyzed via HPLC, identifies degradation pathways (e.g., hydrolysis of the acetyl group). Long-term storage at -20°C in desiccated conditions is advised to preserve enantiomeric integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous piperidinyl-acetic acid derivatives?

  • Methodological Answer : Discrepancies in receptor binding assays (e.g., NMDA or GPCR targets) may arise from variations in enantiomeric purity or assay conditions (e.g., pH, ion concentration). Cross-validate findings using orthogonal assays (SPR, radioligand binding) and ensure compound purity via chiral chromatography ( ). For example, NF-κB modulation studies require stringent control of cellular redox states to avoid false positives .

Q. How can enantiomeric purity be quantified during scale-up synthesis, and what are common sources of racemization?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak AD-H) with polarimetric detection quantifies enantiomeric excess (ee%). Racemization often occurs during acidic/basic workup or prolonged heating. Mitigation includes using mild deprotection agents (e.g., TFA at 0°C) and inert atmospheres to prevent oxidation of the cyclopropyl moiety .

Q. What in vitro models are suitable for studying the metabolic fate of [(R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid?

  • Methodological Answer : Hepatic microsomal assays (human/rat) identify phase I metabolites (e.g., acetyl group hydrolysis). LC-MS/MS quantifies metabolites, while CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. For neuroactive compounds, blood-brain barrier permeability should be tested using co-culture models (astrocytes + endothelial cells) .

Q. How do structural modifications to the cyclopropyl or piperidine groups affect target selectivity?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding modes to receptors like sEH (soluble epoxide hydrolase). Replace the cyclopropyl with bulkier substituents (e.g., dicyclopropylpyrazolyl in ) and compare inhibitory constants (Ki) via enzyme kinetics. SAR studies reveal that acetyl group removal reduces metabolic stability but enhances solubility .

Key Considerations for Experimental Design

  • Contradiction Management : Conflicting bioactivity data require rigorous batch-to-batch purity checks (e.g., ≤98% by HPLC) and standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Safety Protocols : Handle acetic acid derivatives in fume hoods with nitrile gloves; avoid inhalation (risk of respiratory irritation per SDS guidelines in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.